molecular formula C6H4BClF3NO2 B2415152 [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid CAS No. 2096336-32-0

[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid

Cat. No.: B2415152
CAS No.: 2096336-32-0
M. Wt: 225.36
InChI Key: GSOLWICWOIAQAW-UHFFFAOYSA-N
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Description

[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid: is an organoboron compound that has gained significant attention in the field of organic synthesis. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring substituted with chlorine and trifluoromethyl groups. It is widely used as a building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid typically involves the halogen-metal exchange reaction followed by borylation. One common method is the reaction of 6-chloro-5-(trifluoromethyl)pyridine with an organolithium reagent, such as n-butyllithium, to form the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield the desired boronic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds.

    Oxidation: Formation of alcohols or ketones.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction
One of the primary applications of 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl boronic acids and aryl halides, which is crucial for constructing complex organic molecules. The compound's electron-withdrawing trifluoromethyl group enhances its reactivity compared to other boronic acids, allowing for efficient coupling under mild conditions .

Table 1: Reaction Conditions for Suzuki-Miyaura Coupling

Parameter Details
Catalyst Palladium-based catalysts
Base Sodium carbonate or potassium phosphate
Solvent Aqueous or organic mixtures
Temperature Room temperature to 80°C

Pharmaceutical Development

6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid serves as a crucial building block in the development of various pharmaceuticals. Its ability to form stable carbon-carbon bonds allows researchers to create novel drug candidates targeting diseases such as cancer and bacterial infections. The fluorinated groups can influence the binding affinity and pharmacological profile of these compounds, potentially leading to improved therapeutic agents .

Case Study: Antibacterial Activity
Research indicates that compounds derived from this boronic acid exhibit antibacterial properties against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). Studies have shown that modifications to the core structure can enhance potency and selectivity against specific bacterial targets .

Material Science

In material science, 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is utilized in developing advanced materials such as polymers and coatings. The unique electronic properties imparted by the trifluoromethyl group can enhance material performance, including durability and resistance to environmental factors .

Agricultural Chemistry

The compound also finds applications in agricultural chemistry, particularly in formulating agrochemicals. Its role in developing effective herbicides and pesticides emphasizes its versatility beyond traditional organic synthesis .

Analytical Chemistry

In analytical chemistry, 6-Chloro-5-(trifluoromethyl)pyridin-3-YLboronic acid is employed in various detection techniques. Its ability to form complexes with specific analytes aids researchers in environmental monitoring and food safety assessments .

Mechanism of Action

The mechanism of action of [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling reaction, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of the trifluoromethyl group can influence the electronic properties of the molecule, enhancing its reactivity and selectivity in various reactions.

Comparison with Similar Compounds

Uniqueness: [6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is unique due to the presence of both chlorine and trifluoromethyl groups on the pyridine ring. These substituents can significantly influence the compound’s reactivity, making it a valuable intermediate in the synthesis of complex molecules. The trifluoromethyl group, in particular, imparts unique electronic properties that can enhance the biological activity and stability of the resulting compounds .

Biological Activity

[6-Chloro-5-(trifluoromethyl)pyridin-3-YL]boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry and drug development. This compound exhibits unique structural features that may influence its interaction with biological targets, making it a subject of interest in various research studies.

  • Molecular Formula : C6_6H5_5BClF3_3NO2_2
  • Molecular Weight : 190.92 g/mol
  • CAS Number : 947533-51-9

Biological Activity Overview

Research indicates that boronic acids, including this compound, can interact with various biological targets, affecting enzymatic activities and cellular processes. The following sections summarize key findings related to the biological activity of this compound.

Inhibition of Enzymatic Activity

A significant area of research involves the inhibition of branched-chain amino acid transaminases (BCATs), which are pivotal in amino acid metabolism and have implications in cancer biology. The compound has been studied as a potential inhibitor of BCAT1 and BCAT2, with findings indicating that it may exhibit selective inhibition:

CompoundIC50_{50} (µM)Target Enzyme
This compoundTBDBCAT1/BCAT2

These studies suggest that the trifluoromethyl group enhances binding affinity, which is crucial for developing selective inhibitors for therapeutic applications .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of boronic acids. Recent studies have shown that derivatives similar to this compound can exhibit activity against pathogenic strains of Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis:

CompoundMinimum Inhibitory Concentration (MIC)Target Bacteria
This compoundTBDE. coli

This antimicrobial activity suggests potential applications in treating bacterial infections, particularly those resistant to conventional antibiotics .

Case Studies and Research Findings

  • BCAT Inhibition Study : A study focusing on the structural optimization of pyridine derivatives found that this compound demonstrated promising inhibitory effects on BCAT enzymes, contributing to reduced tumor growth in preclinical models .
  • Antimicrobial Efficacy : In a comparative analysis of various boronic acids, this compound was found to be one of the most effective against E. coli strains, highlighting its potential as an antimicrobial agent .

Q & A

Q. Basic: What are the most effective synthetic routes for preparing [6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid, and how can purity be optimized?

Answer:
The compound is commonly synthesized via Suzuki-Miyaura cross-coupling reactions. For example, in a two-step process ():

Coupling Step : React 4-iodo-2-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester with the boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a solvent system like THF/H₂O. LCMS ([M+H]+: 366) and HPLC (retention time: 1.26 min) confirm intermediate formation.

Hydrolysis : Treat the ester intermediate with NaOH in ethanol/water to yield the carboxylic acid derivative (LCMS [M+H]+: 338).
Purity Optimization : Use column chromatography or recrystallization (e.g., hexane/ethyl acetate) to remove unreacted reagents. Monitor reaction progress via HPLC under conditions like SMD-TFA05 .

Q. Basic: What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 8.0–8.5 ppm for pyridinyl H) and verify boronic acid protons (δ ~7.5 ppm, broad). The trifluoromethyl group (CF₃) appears as a singlet in ¹⁹F NMR (δ -72 ppm) .
  • FT-IR/Raman : Confirm B–O (∼1350 cm⁻¹) and C–F (1100–1200 cm⁻¹) stretches.
  • LCMS/HPLC : Use acidic mobile phases (e.g., 0.1% TFA) to stabilize the boronic acid and prevent boroxine formation. Retention times under SMD-TFA05 conditions are typically 1.2–1.3 minutes .

Q. Advanced: How do the chloro and trifluoromethyl substituents influence the reactivity of this boronic acid in cross-coupling reactions?

Answer:

  • Electronic Effects : The electron-withdrawing trifluoromethyl group increases the boronic acid’s acidity, enhancing its ability to form reactive boronate intermediates. This facilitates transmetalation in Suzuki-Miyaura couplings .
  • Steric Effects : The chloro substituent at the 6-position introduces steric hindrance, which can reduce coupling efficiency with bulky partners. Mitigate this by using polar aprotic solvents (e.g., DMF) and elevated temperatures (60–80°C) .
  • Case Study : In reactions with 2-pyridyl esters, steric clashes reduced yields for ortho-substituted boronic acids. Optimize with Pd(OAc)₂ and SPhos ligand systems .

Q. Advanced: How should researchers resolve contradictions in reported yields for Suzuki-Miyaura reactions involving this compound?

Answer:
Discrepancies often arise from:

  • Catalyst Systems : PdCl₂(dppf) may outperform Pd(PPh₃)₄ in sterically hindered cases. Screen ligands (e.g., XPhos vs. SPhos) to match substrate bulk .
  • Solvent/Base Choices : Use mixed solvents (THF/H₂O) with K₃PO₄ for better solubility. Avoid strong bases (e.g., NaOH) if boronic acid decomposition is observed .
  • Purification Artifacts : Boroxine formation (detected via ¹¹B NMR at δ 28 ppm) can inflate yields. Quantify via ¹H NMR integration against an internal standard .

Q. Advanced: What experimental strategies are recommended for evaluating the biological activity of derivatives of this boronic acid?

Answer:

  • Docking Studies : Use molecular docking (e.g., AutoDock Vina) to predict binding to targets like leucyl-tRNA synthetase. Focus on the trifluoromethyl group’s role in hydrophobic interactions .
  • In Vitro Assays : Test antifungal activity via microbroth dilution (MIC assays) against Candida spp. Include positive controls (e.g., fluconazole) and assess cytotoxicity in HEK293 cells .
  • Metabolite Tracking : Use LC-HRMS to identify hydrolysis products (e.g., free boronic acid) in physiological buffers. Adjust prodrug design to enhance stability .

Q. Advanced: How can researchers mitigate challenges in synthesizing and isolating boronic acid derivatives with this scaffold?

Answer:

  • Boroxine Formation : Store the compound under inert atmosphere (N₂/Ar) at –20°C. Add pinacol (1:1 molar ratio) to stabilize as the pinacol ester .
  • Purification : Use reverse-phase HPLC with 0.1% formic acid to separate boronic acid from boroxine. Confirm purity via ¹¹B NMR (boronic acid: δ 30–32 ppm; boroxine: δ 28 ppm) .
  • Scale-Up : Optimize stoichiometry (1.2–1.5 eq boronic acid) and employ flow chemistry for reproducibility in large-scale reactions .

Properties

IUPAC Name

[6-chloro-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3NO2/c8-5-4(6(9,10)11)1-3(2-12-5)7(13)14/h1-2,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLWICWOIAQAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)Cl)C(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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